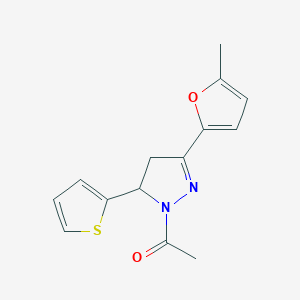
1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, also known as MFPE, is a novel organic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the pyrazole ring followed by the attachment of the furan and thiophene rings to the pyrazole ring. Finally, the ethanone group is attached to the pyrazole ring.
Starting Materials
Acetophenone, Hydrazine hydrate, Methyl vinyl ketone, 5-methylfuran-2-carboxaldehyde, Thiophene-2-carboxaldehyde, Sodium hydroxide, Sulfuric acid, Ethanol, Diethyl ether, Chloroform
Reaction
Step 1: Synthesis of 4,5-dihydro-1H-pyrazole-3-carboxylic acid - Acetophenone is reacted with hydrazine hydrate in the presence of sulfuric acid to form 4,5-dihydro-1H-pyrazole-3-carboxylic acid., Step 2: Synthesis of 4,5-dihydro-1H-pyrazol-1-yl)methyl)-5-methylfuran-2-carboxaldehyde - Methyl vinyl ketone is reacted with 4,5-dihydro-1H-pyrazole-3-carboxylic acid in the presence of sodium hydroxide to form 4,5-dihydro-1H-pyrazol-1-yl)methyl)-5-methylfuran-2-carboxaldehyde., Step 3: Synthesis of 1-(3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiophene-2-carboxaldehyde - 5-methylfuran-2-carboxaldehyde and thiophene-2-carboxaldehyde are reacted with 4,5-dihydro-1H-pyrazol-1-yl)methyl)-5-methylfuran-2-carboxaldehyde in the presence of ethanol to form 1-(3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiophene-2-carboxaldehyde., Step 4: Synthesis of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone - 1-(3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiophene-2-carboxaldehyde is reacted with ethyl chloroformate in the presence of diethyl ether to form 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone.
Mécanisme D'action
The exact mechanism of action of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species, thereby reducing oxidative stress.
Effets Biochimiques Et Physiologiques
1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also been found to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone.
Orientations Futures
There are several future directions for research on 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Another area of interest is the investigation of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Furthermore, more studies are needed to elucidate the exact mechanism of action of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and its potential interactions with other drugs. Overall, 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Applications De Recherche Scientifique
1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant effects in various animal models. 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by reducing oxidative stress and inflammation. In addition, 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been investigated for its anticancer properties, as it has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
1-[5-(5-methylfuran-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-6-13(18-9)11-8-12(14-4-3-7-19-14)16(15-11)10(2)17/h3-7,12H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSLPSNHZCPIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(C2)C3=CC=CS3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

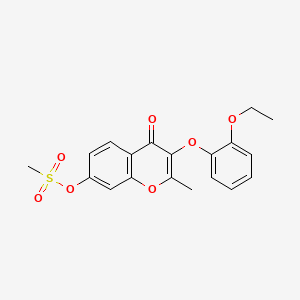
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2375909.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/no-structure.png)
![Tert-butyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2375912.png)
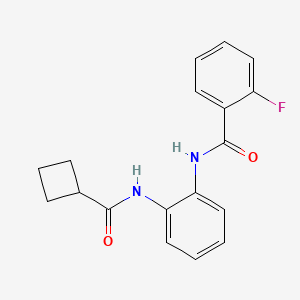
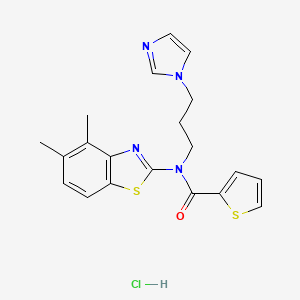
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2375918.png)
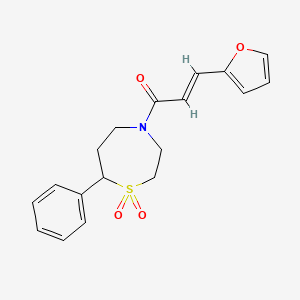
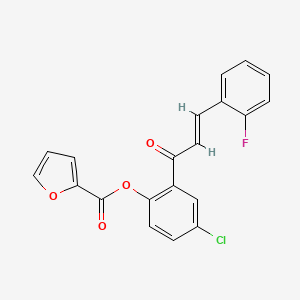
![methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate](/img/structure/B2375924.png)
![Quinoxalin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2375926.png)
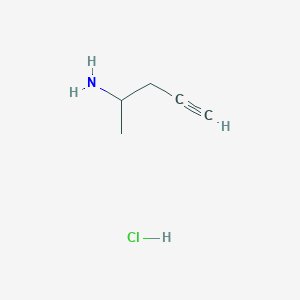
![ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2375929.png)